Tiotropium bromide hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO4S2.BrH.H2O/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H;1H2/q+1;;/p-1/t11?,12-,13+,16-,17+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLXPRBEAHBZTK-KFEMZTBUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904820 | |
| Record name | Tiotropium bromide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139404-48-1, 411207-31-3 | |
| Record name | Tiotropium bromide hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139404481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiotropium bromide monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0411207313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiotropium bromide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R,4S,5S,7s)-7-({hydroxy[di(thiophen-2-yl)]acetyl}oxy)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,2R,4S,5S,7s)-7-[(2-Hydroxy-2,2-dithiophen-2-ylacetyl)-oxy]-9,9- dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIOTROPIUM BROMIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L64SXO195N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Receptor Level Mechanisms of Action
Muscarinic Receptor Antagonism of Tiotropium (B1237716) Bromide Hydrate (B1144303)
Tiotropium bromide hydrate functions as an anticholinergic agent by binding to and blocking muscarinic receptors. This action prevents the bronchoconstrictive effects mediated by acetylcholine (B1216132) released from parasympathetic nerve endings in the airways .
Affinity for M1, M2, and M3 Muscarinic Receptor Subtypes
This compound demonstrates high and relatively similar affinity for all five muscarinic receptor subtypes (M1 to M5) . Binding studies, particularly in human lung tissue, have confirmed its potency as a muscarinic antagonist . Compared to ipratropium (B1672105) bromide, another muscarinic antagonist, tiotropium bromide shows approximately 10-fold greater potency in binding to human lung muscarinic receptors . Research indicates subnanomolar Ki values, signifying its potent binding.
Detailed affinity data (pA2 values) highlight tiotropium's potent interaction with key muscarinic receptor subtypes:
| Receptor Subtype | pA2 Value (Tiotropium) |
| M1 | 10.80 |
| M2 | 10.69 |
| M3 | 11.02 |
Kinetic Selectivity and Dissociation from Muscarinic Receptors
A hallmark of this compound's mechanism is its unique kinetic selectivity, which underpins its long duration of action . This selectivity refers to the differential rates at which it dissociates from various muscarinic receptor subtypes.
This compound dissociates very slowly from M1 and M3 muscarinic receptors . This slow dissociation is a critical factor contributing to its sustained bronchodilatory effect, allowing for once-daily administration . For instance, the muscarinic receptor-drug complex half-life for tiotropium at the M1 receptor is reported as 14.6 ± 2.2 hours, and at the M3 receptor, it is 34.7 ± 2.9 hours. Other research confirms a half-life of 34.7 hours from M3 receptors, with some sources indicating over 24 hours and 35 hours. The exceedingly long half-life at the M3 receptor is attributed to specific interactions within the binding site, including a highly directed interaction of the ligand's hydroxy group with an asparagine residue (N508(6.52)), which is believed to prevent rapid dissociation via a "snap-lock" mechanism.
A comparison of dissociation half-lives with ipratropium illustrates this kinetic advantage:
| Receptor Subtype | Dissociation Half-Life (Tiotropium) | Dissociation Half-Life (Ipratropium) | Source |
| M1 | 14.6 ± 2.2 hours | 0.11 ± 0.0005 hours | |
| M3 | 34.7 ± 2.9 hours | 0.26 ± 0.02 hours | |
| M3 | 35 hours | 0.3 hours |
In contrast to its slow dissociation from M1 and M3 receptors, this compound dissociates more rapidly from M2 muscarinic autoreceptors . The dissociation half-life for the M2 receptor complex is approximately 3.6 ± 0.5 hours, and 2.6 hours. M2 receptors are located on cholinergic nerve endings and act as autoreceptors, serving to inhibit the release of acetylcholine. Rapid dissociation from these M2 autoreceptors is crucial because it allows the negative feedback mechanism of acetylcholine release to remain largely intact. This prevents an increase in acetylcholine release that could potentially overcome the desired M3 receptor blockade, thereby preserving its bronchodilatory efficacy. This kinetic selectivity for M3 over M2 is thought to be influenced by differences in the electrostatics and flexibility of the extracellular vestibule of the receptors.
Slow Dissociation from M1 and M3 Receptors
Competitive and Reversible Nature of Antagonism
This compound is characterized by its competitive and reversible antagonism of muscarinic receptors . This competitive nature is demonstrated in in vitro functional studies where the presence of tiotropium causes a parallel shift of agonist dose-response curves to the right, without depressing the maximal effect that can be achieved by the agonist. This indicates that tiotropium competes with acetylcholine for the same binding site on the muscarinic receptors, and its effects can be overcome by increasing concentrations of the agonist.
Intracellular Signaling Pathways Affected by this compound
Beyond its direct receptor antagonism, this compound has been shown to influence intracellular signaling pathways. Research indicates that tiotropium bromide can inhibit the production of matrix metalloproteinases (MMPs), specifically MMP-1 and MMP-2, from lung fibroblasts when stimulated by transforming growth factor-beta (TGF-β) in vitro. This inhibitory effect occurs by interfering with TGF-β-mediated signaling pathways, including the suppression of Smad activation and the phosphorylation of extracellular-signal-regulated kinase (ERK) 1 and 2, and c-Jun N-terminal kinase (JNK), which are components of the MAPK pathways. These findings suggest a potential role in modifying extracellular matrix remodeling, which is relevant in conditions like chronic obstructive pulmonary disease (COPD).
Furthermore, preclinical studies have indicated that tiotropium bromide can induce intracellular calcium (Ca2+) signaling. In isolated Sprague-Dawley rat hearts, tiotropium bromide was observed to increase Ca2+ signaling via Ca2+/calmodulin-dependent kinase II (CaMKII) and L-type Ca2+ channels. This effect was linked to cell damage in these experimental conditions.
Modulation of Airway Smooth Muscle Contraction
This compound primarily mediates its bronchodilatory effects by blocking M3 muscarinic receptors located on the smooth muscle cells of the airways . Acetylcholine, a neurotransmitter from the parasympathetic nervous system, typically binds to these M3 receptors, inducing bronchoconstriction . By competitively antagonizing these receptors, this compound prevents acetylcholine from causing smooth muscle contraction, leading to relaxation of the airway smooth muscle and subsequent bronchodilation . This inhibitory effect against cholinergic nerve-induced contraction has been demonstrated in both guinea-pig and human airways in vitro .
A key characteristic contributing to this compound's prolonged bronchodilatory effect is its slow dissociation from M1 and M3 muscarinic receptors, particularly the M3 subtype on airway smooth muscle . While it also binds to M2 receptors, its dissociation from M2 autoreceptors (located on cholinergic nerve terminals and involved in feedback inhibition of acetylcholine release) is more rapid . This "kinetic selectivity" for M3 over M2 receptors is considered beneficial, minimizing potential cardiac side effects associated with M2 receptor inhibition . Molecular dynamics simulations suggest that tiotropium can bind to M3 receptors at a secondary, extracellular vestibule site, in addition to the main orthosteric site, further preventing acetylcholine entry and contributing to its insurmountable antagonism .
Impact on Mucus Secretion and Airway Patency
Beyond bronchodilation, this compound also impacts mucus secretion, contributing to improved airway patency . Muscarinic M1 and M3 receptors mediate the stimulation of mucus secretion . By blocking these receptors on mucus-secreting glands, this compound helps to reduce the volume of mucus produced . This reduction in mucus secretion is crucial for patients with chronic respiratory conditions, as excessive mucus can obstruct airways and contribute to symptoms . Research has indicated that this compound can effectively inhibit mucus hypersecretion and improve sputum properties in patients with stable COPD . Furthermore, it has been shown to reduce MUC5AC, a major mucin component, and may have anti-inflammatory actions and suppress fibroblast proliferation in the lungs .
Comparison with Other Anticholinergic Agents (e.g., Ipratropium, Atropine)
This compound distinguishes itself from other anticholinergic agents like ipratropium bromide and atropine (B194438) through its receptor binding kinetics and duration of action. All three are muscarinic antagonists, but their pharmacological profiles exhibit notable differences .
Receptor Affinity and Potency: this compound demonstrates high affinity for M1, M2, and M3 receptors, and binding studies in human lung have shown it to be approximately 10-fold more potent than ipratropium bromide . While atropine also inhibits cholinergic nerve-induced contraction, tiotropium's onset of inhibition can be slower but its dissociation is significantly prolonged .
Dissociation Kinetics and Duration of Action: The most significant difference lies in their receptor dissociation rates, which directly influence their duration of action. This compound dissociates very slowly from M1 and M3 receptors, particularly M3 receptors on airway smooth muscle, leading to a sustained bronchodilatory effect lasting over 24 hours . In contrast, ipratropium bromide dissociates more rapidly from lung muscarinic receptors, resulting in a shorter duration of action, typically around 4-6 hours . Atropine also dissociates quickly from receptors . This slow dissociation of tiotropium from M3 receptors is a key factor in its once-daily dosing regimen .
Table 1: Comparison of this compound, Ipratropium Bromide, and Atropine
| Feature | This compound | Ipratropium Bromide | Atropine |
| Receptor Binding Affinity | High affinity for M1, M2, M3 receptors; approximately 10-fold more potent than ipratropium | Lower affinity than tiotropium | Potent muscarinic antagonist |
| Kinetic Selectivity | Slow dissociation from M1 and M3 receptors (especially M3); rapid dissociation from M2 autoreceptors | Rapid dissociation from muscarinic receptors; non-selective blocker | Rapid dissociation from muscarinic receptors; non-selective blocker |
| M3 Receptor Dissociation Half-Life | ~36 hours | ~3 hours | Rapid dissociation |
| Duration of Action | Long-acting, typically >24 hours | Short-acting, typically 4-6 hours | Short-acting |
| Primary Mechanism | Competitive antagonism of M3 receptors on airway smooth muscle for bronchodilation; blockade of M1/M3 on mucus glands to reduce secretion | Competitive antagonism of muscarinic receptors, primarily M3, for bronchodilation and reduction of mucus secretion | Competitive antagonism of muscarinic receptors, causing bronchodilation and reduction of secretions |
Table 2: Receptor Binding Data for this compound
| Receptor Subtype | Binding Affinity | Dissociation Kinetics |
| M1 | High affinity | Slow dissociation |
| M2 | High affinity | Rapid dissociation from M2 autoreceptors (on cholinergic nerve terminals) |
| M3 | High affinity | Very slow dissociation from M3 receptors (on airway smooth muscle), contributing to prolonged action; dissociation half-life of ~36 hours from M3 receptors |
Advanced Pharmacological Studies of Tiotropium Bromide Hydrate
Pharmacokinetic Characterization
The pharmacokinetic profile of tiotropium (B1237716) bromide hydrate (B1144303) after inhalation is distinct, emphasizing local lung delivery with limited systemic exposure, which contributes to its favorable therapeutic index.
Following inhalation, tiotropium bromide hydrate demonstrates low systemic bioavailability due to limited absorption from the gastrointestinal tract and significant first-pass elimination. Approximately 33% of an inhaled solution reaches systemic circulation, while for a dry powder inhalation, the bioavailability is about 19.5% to 24%. Oral solutions of tiotropium exhibit an even lower bioavailability of 2-3%. Peak plasma concentrations are typically observed within 5 to 7 minutes after inhalation.
| Formulation Type | Systemic Bioavailability | Time to Peak Plasma Concentration (Cmax) |
|---|---|---|
| Inhaled Solution | ~33% | 5-7 minutes |
| Dry Powder Inhalation | 19.5% - 24% | 5-7 minutes |
| Oral Solution | 2-3% | Not specified |
Tiotropium exhibits a high volume of distribution, indicating extensive tissue binding. The volume of distribution is reported to be 32 L/kg following an intravenous dose in healthy young volunteers. Tiotropium is also approximately 72% bound to plasma proteins. Studies in rats have indicated that tiotropium does not readily penetrate the blood-brain barrier to any significant extent.
This compound is not extensively metabolized in the body. The primary metabolic pathway involves non-enzymatic ester cleavage, which yields two pharmacologically inactive metabolites: N-methylscopine and dithienylglycolic acid.
While metabolism is minor, in vitro experiments using human liver microsomes and hepatocytes suggest that a small fraction of the administered dose undergoes cytochrome P450-dependent oxidation and subsequent glutathione (B108866) conjugation, leading to various Phase II metabolites. This enzymatic pathway can be inhibited by CYP2D6 and CYP3A4 inhibitors, such as quinidine, ketoconazole, and gestodene (B1671452). However, in vitro studies also show that tiotropium, even at supra-therapeutic concentrations, does not inhibit CYP450 enzymes including CYP1A1, 1A2, 2B6, 2C9, 2C19, 2D6, 2E1, or 3A4.
| Metabolic Pathway | Enzyme Involvement (if applicable) | Metabolites | Pharmacological Activity |
|---|---|---|---|
| Non-enzymatic ester cleavage | None | N-methylscopine , Dithienylglycolic acid | Inactive |
| Cytochrome P450-dependent oxidation and glutathione conjugation | CYP2D6 , CYP3A4 (minor role) | Phase II metabolites (after thiophene (B33073) oxidation) | Not specified |
The primary route of elimination for this compound is renal excretion. After intravenous administration, approximately 74% of the dose is excreted unchanged in the urine in young healthy volunteers. Following dry powder inhalation, about 14% of the dose is excreted unchanged in the urine. The remainder of the inhaled dose, which is largely non-absorbed drug in the gastrointestinal tract, is eliminated via the feces.
The total clearance of tiotropium is reported as 880 mL/min in healthy subjects receiving 5 µg daily. Renal clearance (CLr) is high, exceeding creatinine (B1669602) clearance, which suggests active secretion by the kidney. Renal clearance was measured at 669 mL/min after intravenous infusion. In patients with COPD, 24-hour urinary excretion after 21 days of 5 µg once-daily inhalation is 18.6% of the dose, while in asthma patients, it is 12.8% (or 11.9% for asthma).
| Route of Administration | Percentage Excreted Unchanged in Urine (24h) | Total Clearance (Healthy Subjects) | Renal Clearance (CLr) |
|---|---|---|---|
| Intravenous | ~74% | 880 mL/min | 669 mL/min |
| Dry Powder Inhalation | ~14% | Not specified | 486 mL/min (after inhalation) |
| Inhaled Solution (COPD) | 18.6% | Not specified | Exceeds creatinine clearance |
| Inhaled Solution (Asthma) | 11.9% - 12.8% | Not specified | Exceeds creatinine clearance |
The terminal half-life of this compound varies across patient populations. In patients with COPD, the terminal half-life is approximately 24 hours (or 25 hours for solution for inhalation). For patients with asthma, the terminal half-life is longer, around 44 hours. The effective half-life ranges between 27 to 45 hours following inhalation by patients with COPD or asthma, with an effective half-life of 34 hours specifically in asthma patients. Steady-state plasma concentrations are typically reached within 7 to 14 days of once-daily inhalation. The long elimination half-life may be attributed to a slow redistribution process.
| Patient Population | Terminal Half-Life | Effective Half-Life (Post-inhalation) | Steady-State Reached By |
|---|---|---|---|
| COPD Patients | 24-25 hours | 27-45 hours | Day 7 - Day 14 |
| Asthma Patients | 44 hours | 34-45 hours | Day 7 - Day 14 |
Elimination Routes and Renal Clearance
Pharmacodynamic Characterization
Tiotropium is a long-acting antimuscarinic agent that induces bronchodilation primarily through its interaction with muscarinic receptors in the airways. It acts as a competitive antagonist at these receptors, inhibiting the bronchoconstrictive effects of acetylcholine (B1216132).
Tiotropium exhibits a high affinity for all five muscarinic receptor subtypes (M1 to M5), with reported KD values ranging from 5-41 pM. Its pharmacological effects in the airways are primarily mediated through the inhibition of M3 receptors located on the smooth muscle, leading to muscle relaxation and bronchodilation.
A key characteristic contributing to tiotropium's long duration of action (lasting over 24 hours) is its slow dissociation from M1 and, particularly, M3 muscarinic receptors. While it also binds to M2 receptors, it dissociates more rapidly from them compared to M1 and M3 receptors, demonstrating kinetic selectivity. This kinetic selectivity for M3 receptors over M2 receptors is beneficial, as M2 receptors are involved in a negative feedback mechanism for acetylcholine release, and their inhibition could potentially counteract bronchodilation.
The bronchodilation observed after tiotropium inhalation is predominantly a local effect on the airways, rather than a systemic one. Preclinical and in vivo studies have consistently demonstrated dose-dependent bronchoprotective effects, with significant protection lasting at least 24 hours after daily administration. Tiotropium has been shown to be 1-3 times more potent than ipratropium (B1672105) bromide and exhibits a markedly longer duration of action.
Dose-Response Relationships for Bronchodilation
Pharmacological studies have consistently demonstrated a clear dose-response relationship for this compound's bronchodilator effects. Single-dose escalation studies evaluating doses ranging from 10 to 160 micrograms (µg) of tiotropium bromide as an aqueous solution for inhalation have shown dose-related increases in bronchodilation . Within the range of 10 to 40 µg, dose-dependent increases in effectiveness were generally observed, with the 10 µg dose consistently being the least effective .
Peak improvement in forced expiratory volume in one second (FEV1) typically ranges from 19% to 26% of test-day baseline for tiotropium bromide doses, in contrast to placebo . The bronchodilator response was nearly immediate, with peak FEV1 improvement achieved within 1 to 4 hours following inhalation .
A study involving patients with COPD using single doses of 10-80 µg tiotropium bromide formulated in lactose (B1674315) powder capsules confirmed a clear dose-response relationship for peak FEV1 and for the average FEV1 over different time periods during a 32-hour observation period . The 80 µg dose was found to be superior to the 10 µg dose .
| Dose (µg) | Peak FEV1 Improvement (% of baseline) | Time to Peak FEV1 (hours) |
| 10 | Least effective | 1-4 |
| 20-80 | 19-26 | 1-4 |
| Placebo | 11-16 (with carry-over effect) | N/A |
Duration of Action and Sustained Bronchodilatory Effect
This compound is characterized by its long duration of action, which extends beyond 24 hours, facilitating once-daily administration . This prolonged effect is attributed to its slow dissociation from M3 muscarinic receptors .
Studies have shown that the bronchodilating effect is sustained for over 24 hours following daily administration . The peak bronchodilatory effect is typically reached within 1 to 3 hours after inhalation, followed by a plateau that remains significantly higher than placebo for up to 32 hours .
In a long-term study comparing tiotropium with placebo in patients with COPD, the mean FEV1 value in the tiotropium group demonstrated significant improvement that was maintained throughout the study, ranging from 47 to 65 mL after bronchodilation . The effective half-life of tiotropium ranges between 27 to 45 hours in patients with COPD or asthma . Steady-state efficacy is generally reached within 4 weeks of continuous treatment, with no observed decline in response over prolonged periods, such as 6 months to 1 year .
Drug-Drug Interactions and Polypharmacy Considerations
Interactions with Other Respiratory Medications (e.g., LABAs, ICS, Methylxanthines)
This compound has been used concomitantly with various common respiratory medications without clinical evidence of significant drug interactions . This includes:
Long-acting beta2-adrenergic agonists (LABAs)
Inhaled corticosteroids (ICS)
Methylxanthines (e.g., Theophylline)
Short-acting sympathomimetic bronchodilators
Antihistamines
Mucolytics
Leukotriene modifiers
Cromones
Anti-IgE treatment
Common concomitant medications like LABAs and ICS were not found to alter the exposure to tiotropium . While formal drug interaction studies with these combinations are not extensively detailed, clinical experience suggests no increases in adverse reactions with co-administration .
Anticholinergic Additive Effects
As a long-acting antimuscarinic agent, this compound exhibits anticholinergic activity . There is a potential for additive anticholinergic effects when tiotropium is co-administered with other anticholinergic medications . Therefore, co-administration of tiotropium with other anticholinergic-containing drugs is generally not recommended, particularly for chronic use, as this may lead to an increase in anticholinergic effects .
Limited information from acute single-dose administration of ipratropium bromide with chronically administered tiotropium in COPD patients and healthy volunteers did not show an increase in adverse events, changes in vital signs, or electrocardiographic findings . However, chronic co-administration of other anticholinergic drugs with tiotropium has not been studied in detail .
Metabolic Interaction Potential
The extent of tiotropium's metabolism is considered small . The major metabolic pathway involves non-enzymatic ester cleavage to the alcohol N-methylscopine and dithienylglycolic acid, both of which are inactive on muscarinic receptors .
In vitro studies using human liver microsomes suggest that a fraction of the administered dose is metabolized by cytochrome P450 (CYP)-dependent oxidation and subsequent glutathione conjugation to various Phase II metabolites . This enzymatic pathway can be inhibited by CYP2D6 and CYP3A4 inhibitors, such as quinidine, ketoconazole, and gestodene . Tiotropium itself, even at supra-therapeutic concentrations, does not inhibit CYP1A1, 1A2, 2B6, 2C9, 2C19, 2D6, 2E1, or 3A4 in human liver microsomes .
Since tiotropium is primarily eliminated by renal excretion (74% of an intravenous dose excreted unchanged in urine in healthy volunteers), significant metabolic interactions are not broadly anticipated . While there is a minor metabolic component involving CYP2D6 and CYP3A4, in vitro studies indicate tiotropium does not inhibit these enzymes .
Synthesis and Chemical Development of Tiotropium Bromide Hydrate
Synthetic Routes and Methodological Advancements
The foundational synthetic routes for tiotropium (B1237716) bromide involve the coupling of scopine (B3395896) with a dithienyl glycolate (B3277807) derivative, followed by N-methylation. Modern methods aim for milder conditions and improved industrial scalability.
Coupling of Scopine with 2,2-Dithienyl Glycolate
A pivotal step in the synthesis of tiotropium bromide involves the coupling of scopine with a derivative of 2,2-dithienyl glycolate, typically methyl di-(2-thienyl)glycolate (MDTG) . Earlier approaches utilized harsh conditions, such as sodium metal or sodium hydroxide (B78521) in melt, which presented challenges for large-scale manufacturing due to safety and control issues .
Recent methodological advancements have introduced milder, two-step processes. One such process begins with the reaction of scopine with methyl chlorooxoacetate to form a dioxalate intermediate. This is subsequently followed by a Grignard reaction of the dioxalate intermediate with 2-bromothiophene (B119243) to yield an intermediate compound, which retains the intact epoxide ring of scopine . This two-step coupling is advantageous as it avoids the need for an additional epoxide introduction step . Alternatively, the coupling can occur via a transesterification reaction between scopine and methyl 2,2-bis(2-thienyl)glycolate . These reactions are typically conducted in aprotic solvents such as dichloromethane, chloroform (B151607), or tetrahydrofuran (B95107) .
N-methylation Processes
Following the initial coupling, the intermediate, often referred to as N-demethyltiotropium or scopine di-(2-thienyl)glycolate, undergoes an N-methylation reaction to form the quaternary ammonium (B1175870) salt, tiotropium bromide . This quaternization step typically involves the reaction of the tertiary amino moiety of the intermediate with a methyl halide, most commonly methyl bromide .
The N-methylation reaction can be performed in various aprotic solvents or mixtures thereof. Common solvents include acetonitrile (B52724), tetrahydrofuran (THF), chloroform, or a combination of acetonitrile and chloroform . Methyl bromide can be introduced either as a gas or in solution. Reaction conditions are generally maintained at mild temperatures, often around room temperature, for a duration that ensures complete methylation, typically ranging from 12 to 64 hours .
Purification Strategies and Yield Optimization
Effective purification strategies are crucial to obtain high-purity tiotropium bromide hydrate (B1144303). Crystallization is a primary method employed for purification . One common crystallization technique involves dissolving the crude tiotropium bromide in methanol (B129727) at elevated temperatures (e.g., 45-60°C), followed by the gradual addition of acetone (B3395972) while maintaining the temperature. The resulting suspension is then cooled and stirred to facilitate crystal formation. After filtration, the solid product is often washed, for example, with diethyl ether.
Stereochemistry and Quaternary Ammonium Compound Characteristics
Tiotropium bromide is chemically described as a synthetic quaternary ammonium compound. Despite containing multiple stereogenic centers, the molecule is widely considered to be non-chiral in its bromide salt form, meaning it does not exhibit optical activity. This characteristic is significant for drug development and quality control.
As a quaternary ammonium salt, tiotropium bromide possesses a permanently charged nitrogen atom. This structural feature is responsible for several key characteristics:
Solubility: Tiotropium bromide monohydrate is sparingly soluble in water and soluble in methanol. Its solubility in aqueous solutions at room temperature is approximately 2.5%, and it is practically insoluble in methylene (B1212753) chloride.
Pharmacokinetic Behavior: The quaternary ammonium structure significantly limits its absorption from the gastrointestinal tract, leading to low oral bioavailability. When administered by inhalation, its charged nature ensures its broncho-selective action, primarily localizing its effects within the airways and minimizing systemic anticholinergic effects.
Stability: The quaternary nitrogen is stable and does not undergo significant biotransformation via enzymatic cleavage; however, the ester linkage of tiotropium bromide can be non-enzymatically cleaved to inactive alcohol and acid compounds.
The molecular formula for tiotropium bromide monohydrate is CHBrNOS (which represents CHNOSBr • HO) with a molecular weight of 490.43 g/mol .
Hydrate Form Influence on Chemical Stability and Performance
Crystalline forms of drug compounds generally offer superior physical and chemical stability compared to their amorphous counterparts. Tiotropium bromide monohydrate, in its crystalline form, exhibits enhanced thermal stability. Research indicates that the crystalline monohydrate does not begin to dehydrate until the temperature reaches approximately 50°C, which is a favorable characteristic for long-term storage and product integrity.
The specific crystalline structure of tiotropium bromide monohydrate is characterized by a simple monoclinic cell with defined dimensions: a = 18.0774 Å, b = 11.9711 Å, c = 9.9321 Å, and β = 102.691°, with a cell volume of 2096.96 ų. This ordered arrangement of molecules and the interaction with water molecules contribute to its stability.
Furthermore, the hydrate form's influence extends to formulation and drug delivery performance. When the crystalline monohydrate is subjected to micronization, a process used to reduce particle size for inhalation, it produces substantially stable sub-particles under pressure. This attribute is vital for ensuring consistent dose delivery and optimal aerosol dispersion in inhalation devices. The inherent stability of the monohydrate form ensures that the active pharmaceutical ingredient maintains its integrity throughout the manufacturing process, storage, and ultimately, its intended therapeutic use.
Analytical Methodologies for Tiotropium Bromide Hydrate
Chromatographic Techniques
Chromatographic methods are indispensable for separating and quantifying tiotropium (B1237716) bromide hydrate (B1144303) from complex matrices, including impurities and co-formulated active pharmaceutical ingredients (APIs).
High-Performance Liquid Chromatography (HPLC) is extensively employed for the assay and impurity profiling of tiotropium bromide hydrate in various pharmaceutical formulations. This technique provides a sensitive and selective means to quantify the active pharmaceutical ingredient (API) and monitor related substances.
Multiple reversed-phase HPLC (RP-HPLC) methods have been developed for tiotropium bromide, often in combination with other drugs like formoterol (B127741) fumarate (B1241708) and ciclesonide (B122086) . Common stationary phases include C18 columns, such as BDS Hypersil C18 (250 × 4.6 mm, 5 µm), Waters Spherisorb C8 (150 mm x 4.6 mm, 5 µm), Kromacil C8 (150mm × 4.6 mm, 5 µm), and Zorbax Eclipse XDB-C8 (150 mm x 4.6 mm, 5.0 µm) .
Mobile phases typically consist of aqueous buffers (e.g., sodium phosphate (B84403) buffer pH 3.2 or ammonium (B1175870) dihydrogen phosphate pH 3.0) combined with organic modifiers like acetonitrile (B52724) and/or methanol (B129727), often utilized in a gradient elution mode to achieve optimal separation . Flow rates generally range from 0.4 to 1.2 mL/min, with column temperatures often maintained at 30°C or 40°C . UV detection is commonly used, with reported detection wavelengths around 230 nm, 235 nm, or 240 nm . Retention times for tiotropium bromide have been reported at approximately 10.3 min, 6.8 min, or 6.379 min depending on the specific chromatographic conditions .
Table 1: Representative HPLC Conditions for Tiotropium Bromide Assay and Impurity Profiling
| Parameter | Example 1 | Example 2 | Example 3 | Example 4 |
| Column | BDS Hypersil C18 (250 × 4.6 mm, 5 µm) | Waters Spherisorb C8 (150 × 4.6 mm, 5 µm) | C18 (250 mm, 5 µm) | Zorbax Eclipse XDB-C8 (150 mm x 4.6 mm, 5.0 µm) |
| Mobile Phase | Sodium phosphate buffer pH 3.2:Acetonitrile | Ammonium dihydrogen phosphate pH 3.0:ACN:Methanol | Acetonitrile:Disodium hydrogen phosphate:Decane sulfonic acid sodium salt (pH 3.5) | Gradient (details not provided) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 0.4 mL/min |
| Detection (UV) | 240 nm | 235 nm | 230 nm | Not specified (LC-MS/MS primary detection) |
| Column Temperature | 30°C | 30°C | 40°C | Not specified |
| Run Time | 50 min | Not specified | 22 min | 13 min |
| Retention Time (TIO) | 10.3 min | Not specified | 6.8 min | Not specified |
For impurity profiling, HPLC methods are designed to be stability-indicating, meaning they can effectively separate the API from its degradation products and impurities . Forced degradation studies, involving exposure to stress conditions like acid, base, thermal, oxidation, and photolytic degradation, are often performed to demonstrate the method's specificity for detecting these substances .
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS) is the preferred technique for the ultrasensitive bioanalytical quantification of tiotropium bromide in biological matrices, particularly human plasma . The low systemic bioavailability of inhaled tiotropium bromide necessitates highly sensitive methods to accurately measure its picogram per milliliter (pg/mL) plasma levels .
Validated UHPLC-MS/MS methods can achieve remarkably low limits of quantification (LLOQs), often in the sub-pg/mL range, such as 0.1 pg/mL or 0.2 pg/mL . These methods typically incorporate advanced sample preparation techniques, including dual-stage liquid-liquid extraction, to minimize matrix effects and enhance assay sensitivity . The combination of UHPLC's high resolution and speed with the sensitivity of tandem mass spectrometry allows for efficient and reliable measurement of tiotropium bromide concentrations to support pharmacokinetic evaluations in clinical studies .
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
Spectroscopic Methods in Characterization and Quantification
Spectroscopic techniques play a vital role in both the characterization of this compound's molecular structure and its quantitative analysis.
Ultraviolet-Visible (UV-Vis) spectroscopy is routinely used for the quantitative estimation of tiotropium bromide. In methanol, tiotropium bromide exhibits a maximum absorbance at 230 nm . Calibration curves demonstrate a linear relationship between absorbance and concentration, typically within the range of 20-120 µm/ml, with a correlation coefficient near 1.0 .
Infrared (IR) spectroscopy is employed for the characterization of tiotropium bromide, providing information about its functional groups and molecular vibrations . Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is a powerful tool for elucidating the complete chemical structure of tiotropium bromide and its related compounds . While specific detailed spectra for this compound are generally found in specialized databases or patents, the technique's utility in confirming structural identity and purity is well-established in pharmaceutical analysis .
Mass Spectrometry Applications in Metabolite Identification and Quantification
Mass spectrometry (MS), particularly in combination with liquid chromatography (LC-MS/MS), is critical for the identification and quantification of tiotropium bromide and its impurities, as well as for potential metabolite studies . Given tiotropium's low systemic bioavailability, LC-MS/MS provides the necessary sensitivity for detecting trace levels in biological samples .
Electrospray ionization (ESI) in positive mode is commonly used, producing a characteristic molecular ion for tiotropium at m/z 391.95 . For quantification, multiple reaction monitoring (MRM) is typically employed, with the transition m/z 391.95 → m/z 152.05 identified as a key fragmentation pathway .
Beyond bioanalytical quantification, LC-MS/MS is indispensable for impurity profiling, especially for impurities that are not UV-active, such as impurities G and H of tiotropium bromide . For these challenging analytes, sensitive LC-MS/MS methods utilizing triple-quadrupole mass spectrometry can achieve limits of detection (LOD) as low as 1.0 ppb and limits of quantitation (LOQ) of 2.5 ppb . Furthermore, LC-Quadrupole Time-of-Flight (LC-Q/TOF) mass spectrometry is utilized to confirm the identity of these compounds .
X-Ray Powder Diffraction (XRPD) for Polymorph Identification in Formulations
X-Ray Powder Diffraction (XRPD) is an essential technique for identifying and characterizing the polymorphic forms of tiotropium bromide, particularly within pharmaceutical formulations . Polymorphism can significantly impact the physiochemical properties, performance, and stability of drug products. Tiotropium bromide is known to exist in various crystalline forms, including monohydrate, several anhydrous forms, and solvates .
Conventional laboratory XRPD methods typically have detection limits for tiotropium bromide around 2-5% w/w . This limitation poses a challenge when analyzing formulations with very low drug concentrations, such as dry powder inhalers like Spiriva®, which may contain as little as 0.4% w/w of tiotropium bromide monohydrate .
To overcome these limitations, synchrotron X-ray powder diffraction has been successfully applied. Synchrotron XRPD offers significantly higher resolution and sensitivity, enabling the unambiguous identification of different polymorphic forms of tiotropium bromide even at concentrations as low as 0.4% w/w in complex matrices like lactose (B1674315) powder blends . This enhanced capability allows for a more comprehensive understanding of the solid-state characteristics of tiotropium bromide in its final dosage form. Specific diffraction patterns, characterized by peaks at defined 2-theta values, are used to distinguish between different polymorphic forms, such as Forms 2, 6, 7, 8, and 11 .
Method Validation Parameters (Specificity, Linearity, Accuracy, Precision, Robustness)
The analytical methods developed for this compound are rigorously validated according to international guidelines, such as those established by the International Council for Harmonisation (ICH) . Key validation parameters include:
Specificity : This confirms that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and excipients. Specificity is often demonstrated through forced degradation studies, which show the method's ability to separate and quantify tiotropium bromide from its degradation products .
Linearity : Assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For tiotropium bromide, linearity is typically evaluated over a specified concentration range, yielding high correlation coefficients (r²), often exceeding 0.999 . For instance, linearity has been reported for TIO concentrations ranging from 0.015 to 1.089 ppm with a correlation coefficient of 1.000 .
Accuracy : Determines the closeness of agreement between the true value and the value obtained by the method. Accuracy is commonly evaluated through recovery studies, where known amounts of tiotropium bromide are spiked into a placebo or sample matrix. Reported recoveries for tiotropium bromide typically fall within acceptable ranges, such as 99-102% or 80-100.5% .
Precision : Measures the reproducibility of the method under the same operating conditions over a short interval of time (repeatability or method precision) and over a longer period, including different analysts, equipment, or days (intermediate precision or ruggedness) . Precision is expressed as the relative standard deviation (%RSD). For tiotropium bromide, %RSD values for precision studies are consistently reported to be less than 2%, demonstrating high reproducibility .
Robustness : Evaluates the capacity of the method to remain unaffected by small, deliberate variations in method parameters. This includes minor changes in mobile phase composition, flow rate, or column temperature, ensuring the method's reliability during routine use .
Other parameters often validated include system suitability (ensuring chromatographic system performance), limit of detection (LOD), and limit of quantification (LOQ). LOD and LOQ values for tiotropium bromide vary depending on the technique and application, ranging from pg/mL for bioanalytical UHPLC-MS/MS to ppb levels for LC-MS/MS impurity methods, and ppm for HPLC assay methods .
Table 2: Summary of Method Validation Parameters for Tiotropium Bromide (Typical Values)
| Parameter | Typical Acceptance Criteria (ICH) | Reported Values for Tiotropium Bromide |
| Specificity | Clear separation from impurities/excipients | Confirmed by forced degradation studies, no interference |
| Linearity (r²) | ≥ 0.999 | 0.9961 - 1.000 |
| Accuracy (% Recovery) | 98-102% (typically) | 80-100.5% (UV), 99-102% (HPLC) |
| Precision (%RSD) | ≤ 2.0% | < 2% for various precision studies |
| Robustness | Unaffected by small changes | Confirmed; method applicable for routine QC |
| LOD | Analyte detectable | 0.007 ppm (HPLC), 0.2 pg/mL (UHPLC-MS/MS), 1.0 ppb (LC-MS/MS) |
| LOQ | Analyte quantifiable with precision/accuracy | 0.021 ppm (HPLC), 0.2 pg/mL (UHPLC-MS/MS), 2.5 ppb (LC-MS/MS) |
Pre Clinical and Translational Research of Tiotropium Bromide Hydrate
In Vitro Pharmacological Studies
Effects on Cholinergic Nerve-Induced Contraction
Tiotropium (B1237716) bromide hydrate (B1144303) exerts a potent inhibitory effect on cholinergic nerve-induced contraction in both guinea-pig and human airways . This inhibitory action is slower in onset compared to atropine (B194438) or ipratropium (B1672105) bromide . The primary mechanism involves tiotropium bromide binding to and blocking muscarinic M3 receptors located on airway smooth muscle cells, thereby preventing muscle contraction and inducing bronchodilation .
Inhibition of Chemotactic Substances
Research indicates that tiotropium bromide hydrate significantly inhibits the release of various chemotactic substances from key inflammatory cells, including alveolar macrophages (AM), MonoMac6 cells, and A549 cells . This inhibitory effect is dose-dependent . Specifically, supernatant derived from lipopolysaccharide (LPS)-stimulated AM showed reduced neutrophilic migration when treated with tiotropium bromide in a dose-dependent manner, with reductions of 22.1 ± 10.2% at 3 nM, 26.5 ± 18.4% at 30 nM, and 37.8 ± 24.0% at 300 nM . Concurrently, the release of Tumor Necrosis Factor alpha (TNFα) from stimulated AM decreased by 19.2 ± 7.2% . The primary chemotactic activity suppressed by tiotropium bromide has been largely attributed to leukotriene B4 (LTB4) . It is noteworthy that tiotropium bromide did not significantly impact the release of other inflammatory mediators such as interleukin-8 (IL-8), IL-6, granulocyte-macrophage colony-stimulating factor (GM-CSF), or macrophage inflammatory protein-alpha/beta (MIPα/β) in these in vitro settings . The inhibition of chemotaxis is predominantly mediated through M3 receptor blockade . Furthermore, tiotropium bromide reduced reactive oxygen species (ROS) release from LPS-stimulated AM by 36.1 ± 15.2% and from carbachol-stimulated AM by 46.2 ± 30.2% .
Table 1: Effect of Tiotropium Bromide on Neutrophilic Migration and TNFα Release from LPS-Stimulated Alveolar Macrophages (AM) in Vitro
| Tiotropium Bromide Concentration (nM) | Reduction in Neutrophilic Migration (%) (Mean ± SD) | Reduction in TNFα Release (%) (Mean ± SD) |
| 3 | 22.1 ± 10.2 | - |
| 30 | 26.5 ± 18.4 | - |
| 300 | 37.8 ± 24.0 | 19.2 ± 7.2 |
Impact on Th2 Cytokine Production
This compound has been shown to inhibit the production of T helper 2 (Th2) cytokines from Peripheral Blood Mononuclear Cells (PBMCs) . In studies utilizing mouse models of asthma, tiotropium bromide significantly reduced Th2 cytokine production in bronchoalveolar lavage fluid (BALF) in both acute and chronic disease models . Additionally, Th2 cytokine production from spleen cells isolated from ovalbumin (OVA)-sensitized mice was significantly inhibited by tiotropium bromide .
Animal Models of Respiratory Diseases
Asthma Models: Airway Inflammation, Smooth Muscle Remodeling, Goblet Cell Metaplasia, Fibrosis
In various animal models of asthma, this compound has demonstrated significant benefits. It effectively reduces airway inflammation in both acute and chronic mouse models of asthma . Furthermore, it significantly decreases goblet cell metaplasia and the thickness of airway smooth muscle in mouse models of asthma . Tiotropium also inhibits the increase in airway smooth muscle mass, myosin expression, and contractility in a guinea pig model of ongoing allergic asthma . The compound has also been shown to significantly decrease airway fibrosis in mouse models of asthma and reduces the levels of Transforming Growth Factor beta 1 (TGF-beta1) in BALF in chronic asthma models . Airway hyperresponsiveness (AHR) to serotonin (B10506) was significantly abrogated by tiotropium bromide in chronic mouse models . In acute neutrophilic asthma (NeuA) mouse models, tiotropium showed more potent effects in improving neutrophilic inflammation compared to dexamethasone. Treatment with tiotropium led to decreased neutrophil counts, total protein, IL-17A, and IL-5 levels in BAL fluid, indicating an influence on T helper 1 (Th1) and T helper 17 (Th17) cell responses .
Table 2: Effects of Tiotropium Bromide in Animal Models of Asthma
| Pathological Feature | Effect of Tiotropium Bromide (Mouse/Guinea Pig Models) | Source(s) |
| Airway Inflammation | Significantly reduced in acute and chronic mouse models. | |
| Goblet Cell Metaplasia | Significantly decreased in mouse models. | |
| Airway Smooth Muscle Remodeling | Significantly decreased thickness in mouse models; inhibits increase in mass, myosin expression, and contractility in guinea pig models. | |
| Airway Fibrosis | Significantly decreased in mouse models. | |
| TGF-beta1 Levels | Reduced in BALF in chronic asthma models. | |
| Airway Hyperresponsiveness | Significantly abrogated to serotonin in chronic mouse models. | |
| Neutrophilic Inflammation (NeuA) | More potent improvement than dexamethasone; decreased neutrophil counts, total protein, IL-17A, and IL-5 in BALF. |
COPD Models: Neutrophil Influx, Collagen Deposition, Muscularized Microvessels
In models of chronic obstructive pulmonary disease (COPD), this compound has shown protective effects against LPS-induced pathological changes. It abrogates the LPS-induced increase in neutrophils, goblet cells, collagen deposition, and muscularized microvessels in a guinea pig model of COPD . This suggests an anti-inflammatory and anti-remodeling effect. Neutrophil influx is a significant component of the inflammatory process in COPD, and tiotropium bromide has been shown to inhibit alveolar macrophage (AM)-mediated chemotaxis of neutrophils and cellular release of reactive oxygen species (ROS), contributing to the reduction of cellular inflammation . However, it is important to note that tiotropium bromide did not demonstrate an effect on emphysema in these models .
Table 3: Effects of Tiotropium Bromide in LPS-Induced Guinea Pig Model of COPD
| Pathological Feature | Effect of Tiotropium Bromide | Source(s) |
| Neutrophil Influx | Abrogated LPS-induced increase. | |
| Goblet Cell Increase | Abrogated LPS-induced increase. | |
| Collagen Deposition | Abrogated LPS-induced increase. | |
| Muscularized Microvessels | Abrogated LPS-induced increase. | |
| Emphysema | No significant effect observed. |
Studies on Emphysema Progression
Pre-clinical investigations have extensively utilized various animal models to elucidate the effects of this compound on the pathological hallmarks of emphysema and associated airway remodeling. These studies provide insights into its potential to mitigate disease progression by targeting inflammatory and structural changes in the lungs.
In murine models of asthma, which exhibit features relevant to obstructive lung diseases, tiotropium bromide has demonstrated the ability to significantly reduce airway inflammation and suppress the production of T helper (Th)2 cytokines in bronchoalveolar lavage fluid (BALF) . Specifically, reductions in Th2 cytokines such as IL-4, IL-5, and IL-13 were observed . Furthermore, levels of transforming growth factor-beta 1 (TGF-β1), a cytokine implicated in fibrosis and remodeling, were also decreased in BALF in chronic models . Beyond inflammation, this compound consistently reduced markers of airway remodeling, including goblet cell metaplasia, thickness of airway smooth muscle, and peribronchial collagen deposition . These findings suggest a direct impact on the structural alterations that contribute to airflow limitation and emphysema.
Studies using guinea pig models of COPD, induced by repeated lipopolysaccharide (LPS) exposure, showed that tiotropium abrogated LPS-induced increases in neutrophils, goblet cells, collagen deposition, and muscularized microvessels . However, it is noteworthy that in this specific guinea pig model, tiotropium did not directly affect emphysema development, indicating that its effects on remodeling and inflammation might be more pronounced than a direct reversal of established airspace enlargement in some models .
Further mechanistic research has focused on the compound's impact on lung fibroblasts, which play a critical role in extracellular matrix (ECM) alterations and fibrosis characteristic of COPD and emphysema. In vitro studies have shown that this compound (TBH) inhibits the production of matrix metalloproteinases (MMPs), specifically MMP-1 and MMP-2, from lung fibroblasts stimulated by TGF-β . These MMPs are extracellular degrading enzymes that contribute to inflammatory cell infiltration and tissue remodeling . TBH achieved this inhibition by interfering with TGF-β-mediated signaling pathways, including the suppression of Smad activation and the phosphorylation of extracellular-signal-regulated kinase (ERK) 1/2 and c-Jun N-terminal kinase (JNK) . Importantly, TBH did not inhibit the production of tissue inhibitors of matrix metalloproteinases (TIMP)-1 and TIMP-2, which are crucial for maintaining ECM balance . This selective modulation of MMPs highlights a potential anti-fibrotic mechanism of this compound.
The following table summarizes key pre-clinical findings:
| Pre-clinical Model/System | Observed Effect of this compound | Associated Mechanism/Outcome | Reference |
| Murine Asthma Models | Reduced airway inflammation | Decreased neutrophils, goblet cells | |
| Murine Asthma Models | Suppressed Th2 cytokine production (IL-4, IL-5, IL-13) | Reduced inflammation and airway hyperresponsiveness | |
| Murine Asthma Models | Reduced TGF-β1 levels | Implication in anti-fibrotic effects | |
| Murine Asthma Models | Decreased airway remodeling | Reduced goblet cell metaplasia, airway smooth muscle thickness, peribronchial collagen deposition, airway fibrosis | |
| Guinea Pig COPD Model | Abrogated LPS-induced increase in neutrophils, goblet cells, collagen deposition, muscularized microvessels | Inhibition of pulmonary inflammation and airway remodeling | |
| Lung Fibroblasts (in vitro) | Inhibited MMP-1 and MMP-2 production induced by TGF-β | Interference with Smad and MAPK pathways; anti-fibrotic potential | |
| Lung Fibroblasts (in vitro) | No inhibition of TIMP-1 and TIMP-2 production | Preservation of ECM balance |
Translational Research from Pre-clinical Findings to Clinical Efficacy
The compelling pre-clinical evidence regarding this compound's anti-inflammatory and anti-remodeling properties has significantly contributed to understanding its observed clinical efficacy in patients with COPD, a condition characterized by progressive airflow limitation and often associated with emphysema. The translation of these laboratory findings to clinical benefits is evident in large-scale clinical trials.
Clinical studies have consistently demonstrated that tiotropium bromide leads to significant improvements in lung function, as measured by forced expiratory volume in one second (FEV1) and forced vital capacity (FVC) . These improvements align with the bronchodilatory effects observed in pre-clinical settings and are critical for mitigating the airflow obstruction central to COPD.
Beyond bronchodilation, one of the most significant translational outcomes is the reduction in COPD exacerbations and hospitalizations, which are major drivers of morbidity and mortality in patients . Pre-clinical observations of reduced airway inflammation (e.g., decreased neutrophils, cytokines) and improved airway remodeling (e.g., less collagen deposition, reduced goblet cells) provide a mechanistic basis for these clinical improvements . Less inflammation and healthier airway structure likely contribute to improved stability of the airways and reduced susceptibility to acute worsening of symptoms.
The UPLIFT (Understanding Potential Long-Term Impacts on Function with Tiotropium) study, a landmark 4-year trial, investigated the long-term effects of tiotropium in patients with moderate to very severe COPD . It showed that tiotropium significantly delayed the time to the first exacerbation and reduced the mean number of exacerbations by 14% compared to a control group receiving usual care (which could include other respiratory medications) . While the UPLIFT study did not demonstrate a significant reduction in the rate of FEV1 decline or mortality across the entire cohort, a subgroup analysis suggested that in patients who had not previously received maintenance medication, tiotropium treatment was associated with a reduced rate of FEV1 decline, particularly in those with early-stage (GOLD stage II) disease . This highlights the potential for early intervention to influence disease progression.
Comparative trials further support the translational efficacy. Tiotropium has been shown to be superior to ipratropium bromide in improving lung function and reducing dyspnea, exacerbations, and the time to a first exacerbation . When compared to long-acting beta-agonists (LABAs) like salmeterol (B1361061), tiotropium was found to be more effective in preventing exacerbations and delaying the time to the first exacerbation in patients with moderate to very severe COPD .
The improvements in lung function and reduction in exacerbations also translate into a better health-related quality of life for patients, as consistently reported in various clinical trials . This comprehensive impact on patient outcomes reinforces the clinical relevance of the anti-inflammatory and anti-remodeling effects observed in pre-clinical studies, demonstrating how this compound’s multifaceted actions contribute to improving the lives of individuals affected by COPD.
The following table summarizes key clinical efficacy findings:
| Clinical Outcome | Observed Effect of this compound (TBH) | Reference |
| Lung Function (e.g., FEV1, FVC) | Significant improvements (e.g., 79-113 mL increase in trough FEV1 vs. placebo) | |
| COPD Exacerbations | Significant reduction in frequency (e.g., 14% reduction in mean number) and delayed time to first exacerbation | |
| Hospitalizations | Reduced rates of COPD-related hospitalizations | |
| Health-Related Quality of Life (HRQoL) | Consistently improved scores | |
| Decline in FEV1 (in specific subgroups) | Potential reduction in rate of decline, particularly in early-stage COPD patients naive to maintenance therapy |
Clinical Research and Therapeutic Applications
Efficacy in Chronic Obstructive Pulmonary Disease (COPD)
Tiotropium (B1237716) bromide hydrate (B1144303) has shown consistent efficacy in improving lung function, reducing exacerbations, and enhancing the quality of life for patients with COPD.
Treatment with tiotropium bromide hydrate leads to significant and sustained improvements in lung function parameters in patients with COPD. Studies have reported improvements in forced expiratory volume in one second (FEV1), forced vital capacity (FVC), and the FEV1/FVC ratio. For instance, in one spirometric assessment, tiotropium led to a significant improvement in FEV1 of 0.22 L, FVC of 0.31 L, and the FEV1/FVC ratio by 96% from baseline in a COPD treatment group. Improvements in trough FEV1 (23–24 hours post-inhalation) of approximately 79 mL to 103 mL compared to placebo have been observed, with post-inhalation FEV1 improvements ranging from 47 mL to 181 mL. These improvements are maintained over extended periods, providing 24-hour bronchodilation. The improvements have been noted across different severities of COPD, with improvements in FEV1 being most pronounced in mild COPD (FEV1 50% to 70%), showing an increase of 113 mL in trough FEV1 and 181 mL two hours post-inhalation compared to placebo.
| Parameter (COPD) | Observed Improvement with Tiotropium (vs. Placebo) | Source |
| FEV1 (mean) | 0.22 L (spirometric assessment) | |
| FVC (mean) | 0.31 L (spirometric assessment) | |
| FEV1/FVC ratio | Improved by 96% (spirometric assessment) | |
| Trough FEV1 | 79–103 mL (average increase) | |
| Post-inhalation FEV1 | 47–181 mL (average increase) |
This compound consistently reduces the frequency of COPD exacerbations and associated hospitalizations. In a 12-week study, 14.6% of patients treated with tiotropium bromide experienced a COPD exacerbation, compared to 19.9% in the placebo group, representing a 26% reduction. The time to the first exacerbation was also significantly prolonged. Pooled data analyses indicated a significant reduction in the number of patients experiencing acute exacerbations (Odds Ratio [OR] 0.78; 95% CI 0.70–0.87). This translates to a need to treat 16 patients with tiotropium for a year to avoid one additional patient suffering an exacerbation. Furthermore, tiotropium treatment has been shown to reduce hospitalizations due to exacerbations, with one study reporting a 47% reduction in such hospitalizations compared to placebo. A significant delay in the time to first hospitalization for an exacerbation was also observed, with a median of 16.7 months in the tiotropium group compared to 12.5 months in the placebo group.
| Outcome (COPD) | Tiotropium Effect (vs. Placebo) | Source |
| Reduction in exacerbation rate | 26% reduction (14.6% vs. 19.9%) | |
| Odds Ratio of exacerbations | 0.78 (95% CI 0.70–0.87) | |
| Reduction in hospitalizations for exacerbations | 47% reduction | |
| Time to first exacerbation (median) | 16.7 months (Tiotropium) vs. 12.5 months (Placebo) |
Reduction in COPD Exacerbations and Hospitalizations
Efficacy in Asthma Management
This compound has also demonstrated a beneficial role as an add-on therapy for patients with poorly controlled asthma.
For patients with moderate to severe asthma that remains poorly controlled despite standard therapy, including inhaled corticosteroids (ICS) and long-acting beta-agonists (LABAs), add-on therapy with tiotropium has proven efficacious. It has been shown to improve lung function, decrease the risk of exacerbations, and slow the worsening of the disease. Specifically, in asthmatic patients, FEV1 has been reported to improve by 0.21 L and FVC by 0.31 L, with the FEV1/FVC ratio improving by 92.14% compared to baseline. Clinically, mean symptom scores showed a 60-70% improvement. In patients with poorly controlled asthma, the addition of tiotropium improved asthma control in 42.2% of patients, decreased emergency department visits in 46.9%, and reduced hospitalizations in 50.0% of cases. Furthermore, baseline FEV1 in severe asthma patients improved from 57.5% to 65.5% of predicted values after 12 months of add-on tiotropium treatment.
Comparative Efficacy Studies
Comparative studies have evaluated the efficacy of this compound against placebo, other bronchodilators, and combination therapies. Tiotropium has consistently shown superiority over placebo in improving lung function, reducing exacerbations, and enhancing quality of life in COPD patients.
When compared to short-acting anticholinergics like ipratropium (B1672105) bromide, tiotropium has demonstrated superior improvements in FEV1 and FVC and a greater reduction in exacerbations and related hospitalizations.
Against long-acting beta-agonists (LABAs) such as salmeterol (B1361061), tiotropium has shown comparable efficacy in improving lung function and, in some head-to-head trials, superiority in reducing acute exacerbation events and improving quality of life, particularly in COPD. For instance, the POET trial indicated that tiotropium was significantly more effective than salmeterol in preventing exacerbations in patients with moderate to very severe COPD. In some short-term studies, indacaterol (B1671819), another LABA, was found to be comparable to tiotropium in improving health-related outcomes.
In the context of asthma, tiotropium has demonstrated non-inferiority compared to LABAs when used as maintenance treatment alongside medium to high inhaled corticosteroids. Some studies suggest that dual bronchodilator therapy, such as a combination of indacaterol and glycopyrronium, may be superior in preventing moderate to severe exacerbations compared to tiotropium monotherapy in severe and very severe COPD. However, tiotropium remains a key component in comprehensive management strategies, and its benefits are often observed when used in combination with other medications like inhaled corticosteroids and LABAs, where it can be associated with decreased risks of mortality, COPD exacerbations, and hospitalizations.
Vs. Placebo
This compound has shown significant superiority over placebo across multiple clinically important endpoints in patients with COPD. A comprehensive review of 22 studies, involving 23,309 participants, concluded that tiotropium treatment led to an improvement in quality of life, a reduction in the incidence of exacerbations, and fewer exacerbations requiring hospital admissions .
Key Findings: this compound vs. Placebo
| Outcome | Effect of Tiotropium vs. Placebo | Supporting Evidence |
| Lung Function (FEV1) | Significantly improved trough forced expiratory volume in one second (FEV1) with a mean difference of 118.92 mL (95% CI 113.07 to 124.77) . Approximately 12% increase in trough FEV1 over baseline, and 22% increase in mean response during 3 hours post-dosing over 12 months . | |
| Quality of Life (SGRQ) | Significantly improved mean quality of life (mean difference -2.89; 95% CI -3.35 to -2.44), with more participants achieving clinically significant improvement (OR 1.52; 95% CI 1.38 to 1.68) . | |
| COPD Exacerbations | Significant reduction in the number of participants experiencing one or more exacerbations (OR 0.78; 95% CI 0.70 to 0.87) . Number Needed to Treat (NNTB) to avoid one additional exacerbation over a year was 16 (95% CI 10 to 36) . | |
| Hospitalizations due to Exacerbations | Fewer participants suffering exacerbations leading to hospitalization (OR 0.85; 95% CI 0.72 to 1.00) . | |
| Study Withdrawals | Significantly fewer participants withdrew from tiotropium treatment than from placebo treatment (OR 0.66; 95% CI 0.59 to 0.73) . |
Vs. Long-Acting Beta Agonists (LABAs)
Comparisons between this compound and long-acting beta agonists (LABAs) have revealed nuanced differences in their clinical effects, particularly regarding exacerbation prevention and quality of life. A systematic review including seven clinical studies with 12,223 participants found that tiotropium was generally more effective than LABAs as a group in preventing COPD exacerbations and disease-related hospitalizations . For instance, the 1-year Prevention Of Exacerbations with Tiotropium in COPD (POET-COPD) trial demonstrated tiotropium's superiority over salmeterol in preventing exacerbations .
While symptom improvement and changes in lung function have been reported as similar between tiotropium and LABA-treated participants in some meta-analyses, head-to-head comparisons have also shown tiotropium to be superior in improving quality of life and reducing acute exacerbation events when compared to salmeterol . Some short-term studies indicated that indacaterol was comparable to tiotropium in improving health-related outcomes .
Key Findings: this compound vs. LABAs (e.g., Salmeterol, Formoterol (B127741), Indacaterol, Olodaterol)
| Outcome | Effect of Tiotropium vs. LABAs | Supporting Evidence |
| COPD Exacerbations | Tiotropium was more effective than LABAs as a group in preventing COPD exacerbations (OR 0.86; 95% CI 0.79 to 0.93) . Tiotropium was superior to salmeterol in preventing acute exacerbation events . | |
| Disease-Related Hospitalizations | Tiotropium was more effective in preventing disease-related hospitalizations compared to LABAs as a group (OR 0.87; 95% CI 0.77 to 0.99 for exacerbations leading to hospitalization) . | |
| Lung Function | Tiotropium statistically and significantly improved forced expiratory volume in one second (FEV1) compared with salmeterol from baseline (167 mL versus 130 mL) in a 3-month study . Overall, symptom improvement and changes in lung function were similar between tiotropium and LABA-treated participants in some meta-analyses . Indacaterol was comparable to tiotropium in short-term studies for improving health-related outcomes . | |
| Quality of Life | Tiotropium was superior to salmeterol in improving quality of life (SGRQ scores) . Evidence regarding overall quality of life benefit compared to LABAs is equivocal and depends on the specific LABA type . | |
| Mortality | No statistically significant difference in all-cause mortality between tiotropium and LABA groups in general . However, one systematic review reported tiotropium reduced mortality compared to salmeterol (Relative Risk 0.16; 95% CI 0.03 to 0.89) . |
Vs. Ipratropium Bromide
This compound has shown consistent advantages over ipratropium bromide, a shorter-acting anticholinergic agent, in multiple clinical outcomes. Reviews including studies with over 1,000 participants compared the long-term effectiveness of tiotropium to ipratropium bromide .
Key Findings: this compound vs. Ipratropium Bromide
| Outcome | Effect of Tiotropium vs. Ipratropium Bromide | Supporting Evidence |
| Lung Function (FEV1, FVC) | Improved lung function, with a significantly larger increase in trough FEV1 (mean difference 109 mL; 95% CI 81 to 137) and forced vital capacity (FVC) observed with tiotropium . | |
| COPD Exacerbations | Associated with fewer COPD exacerbations (RR 0.78; 95% CI 0.63 to 0.95) . | |
| Hospitalizations due to Exacerbations | Fewer hospital admissions, including those for exacerbations of COPD . | |
| Quality of Life | Improved quality of life as measured by the St. George's Respiratory Questionnaire (SGRQ), with a mean SGRQ score at 52 weeks lower in the tiotropium group (MD -3.30; 95% CI -5.63 to -0.97) . | |
| Mortality | No significant difference in deaths between the two treatments . | |
| Study Withdrawals | Significantly fewer withdrawals from the tiotropium group compared to ipratropium (OR 0.58; 95% CI 0.41 to 0.83). |
Clinical Trial Design and Methodologies
The robust evidence supporting this compound is a direct result of comprehensive and well-designed clinical trials. These studies employ stringent methodologies to ensure the reliability and generalizability of their findings.
Randomized Controlled Trials
Randomized controlled trials (RCTs) form the cornerstone of evidence generation for this compound. These trials are designed to compare the efficacy of tiotropium against various comparators, including placebo, other active bronchodilators, and different formulations .
A significant body of evidence derives from parallel-group, double-blind, placebo-controlled designs, which minimize bias and allow for robust comparisons . Some studies have also employed double-dummy designs to maintain blinding when comparing different modes of administration. The duration of these RCTs has varied, ranging from short-term assessments of three months to extended follow-up periods of up to four years, providing insights into both immediate and sustained effects .
Notable examples include a review of 22 studies encompassing 23,309 participants evaluating tiotropium against placebo . Another systematic review included seven clinical studies with 12,223 participants comparing tiotropium to LABAs (such as salmeterol, formoterol, and indacaterol) . Furthermore, two studies with 1,073 participants specifically compared tiotropium with ipratropium bromide . The TIOSPIR trial, a large multinational study with 17,183 participants, is a prominent example of an RCT investigating different tiotropium formulations. Randomization in these trials is typically performed using validated systems, often in blocks, ensuring equal allocation to treatment groups.
Long-Term Efficacy and Safety Assessments
Long-term studies are critical for understanding the sustained therapeutic benefits and the profile of this compound over prolonged periods of use. Such studies have consistently demonstrated the maintenance of tiotropium's efficacy over durations of 12 months to four years .
These assessments routinely include endpoints such as lung function (e.g., FEV1, FVC), patient-reported outcomes like quality of life (measured by tools such as the St. George's Respiratory Questionnaire, SGRQ), and dyspnea (assessed by the Transition Dyspnea Index, TDI), alongside the frequency of COPD exacerbations . For instance, a 1-year randomized, double-blind, placebo-controlled study involving 921 patients showed tiotropium provided significantly superior bronchodilation, reduced dyspnea, improved health status scores, and decreased the incidence of COPD exacerbations and hospitalizations .
Improvements in lung function achieved with tiotropium have been noted to be sustained throughout continuous treatment, without observable decline in response over periods ranging from several months to a year. Beyond COPD, long-term tiotropium treatment has also been investigated in specific populations, with studies indicating a slower decline in mean annual forced expiratory volume in one second (FEV1) in adult patients with cystic fibrosis. The UPLIFT trial provided long-term efficacy data for tiotropium delivered via the HandiHaler dry powder inhaler. The TIOSPIR trial, with its substantial patient cohort, was specifically designed to evaluate the long-term effects on all-cause mortality and COPD exacerbations across different tiotropium formulations.
Bioequivalence Studies of Different Formulations
Bioequivalence studies are essential for demonstrating comparable pharmacological effects between different formulations or delivery devices of the same active compound. For this compound, these studies have been particularly relevant given its availability through various inhalation devices.
The TIOSPIR trial (N=17,183) is a landmark multinational study that directly compared the efficacy and safety of tiotropium delivered via the Respimat® Soft Mist™ Inhaler (at doses of 2.5 µg or 5 µg) with the HandiHaler® dry powder inhaler (at a dose of 18 µg). This extensive trial found no statistically significant differences between the two delivery methods for co-primary endpoints such as all-cause mortality and time to first COPD exacerbation. This finding supports the notion that both devices effectively deliver tiotropium to achieve comparable clinical outcomes.
Further studies have also indicated that tiotropium, whether administered via the HandiHaler or the Respimat device, generally leads to similar spirometric improvements. Some clinical trials have specifically designed objectives to demonstrate the non-inferiority of newer Respimat formulations (e.g., 5 mcg and 10 mcg once daily) against the established 18 mcg HandiHaler formulation based on trough FEV1 response. These studies underscore the pharmaceutical industry's commitment to ensuring consistent drug performance across different delivery platforms.
Patient-Centric Outcomes Research
Patient-Centric Outcomes Research (PCOR) focuses on health outcomes that are meaningful and important to patients, directly incorporating their perspectives and experiences . This approach emphasizes patient-reported outcomes (PROs), such as health-related quality of life (HRQoL), symptom burden, and functional status, which are critical in evaluating the true impact of a therapeutic intervention like this compound .
This compound, a long-acting muscarinic antagonist, has been extensively studied for its effects on patient-centric outcomes, primarily in the management of chronic obstructive pulmonary disease (COPD) and asthma. Clinical trials have consistently demonstrated that this compound leads to significant improvements in various PROs, contributing to a better quality of life and reduced symptom burden for patients .
Detailed Research Findings
Research findings highlight several key areas where this compound has positively influenced patient-centric outcomes:
Health-Related Quality of Life (HRQoL)
Improvements in HRQoL have been a consistent finding across multiple studies evaluating this compound. The St. George's Respiratory Questionnaire (SGRQ) is a widely used and validated tool to assess HRQoL in patients with respiratory diseases, with a reduction of 4 units considered a clinically significant improvement.
Early trials comparing tiotropium bromide (18 μg) to salmeterol (50 μg) and placebo over six months showed that tiotropium was superior in improving quality of life, as measured by the SGRQ. Tiotropium demonstrated a mean difference of 4.2 units in SGRQ scores compared to placebo, and 2.8 units compared to salmeterol.
In the 4-year Understanding Potential Long-Term Impacts on Function with Tiotropium (UPLIFT) study, tiotropium was associated with significant improvements in SGRQ scores, with differences ranging from 2.3 to 3.3 units compared to placebo (P < 0.001). A 6-month observational study further corroborated these findings, reporting a statistically significant and clinically meaningful reduction of 21.7 units in the SGRQ total score with tiotropium 18 μg once daily (P < 0.0001) . Pooled data from two 1-year studies using tiotropium Respimat showed a mean treatment difference improvement in SGRQ total score of 3.5 units compared to placebo by day 337, starting from a baseline SGRQ score of 44.8 (P < 0.0001).
For patients with asthma, the Asthma Control Questionnaire (ACQ-6) is a key patient-reported outcome measure. A 52-week post-marketing surveillance study in severe persistent asthmatics treated with tiotropium Respimat (5 μg once daily) reported a statistically significant change from baseline in the ACQ-6 score of -1.59 (95% CI: -1.91, -1.26). This improvement indicated better asthma control from the patient's perspective. Specifically, 58.12% of patients with insufficient asthma control at baseline showed improvement, as did 57.66% of those with poor control.
Table 1: Changes in St. George's Respiratory Questionnaire (SGRQ) Scores with this compound
| Study Duration | Comparison Group | Mean SGRQ Change (Units) | p-value | Reference |
| 6 months | vs. Placebo | 4.2 (improvement) | N/A | |
| 6 months | vs. Salmeterol | 2.8 (improvement) | N/A | |
| 4 years (UPLIFT) | vs. Placebo | 2.3 - 3.3 (improvement) | <0.001 | |
| 6 months | N/A (observational) | 21.7 (reduction) | <0.0001 | |
| 1 year (Respimat) | vs. Placebo | 3.5 (improvement) | <0.0001 |
Table 2: Changes in Asthma Control Questionnaire (ACQ-6) Scores with this compound in Asthma
| Study Duration | Patient Group | Mean ACQ-6 Change (Units) | 95% CI | p-value | Reference |
| 52 weeks | Severe persistent asthma (Tio-R 5 µg QD) | -1.59 (improvement) | -1.91, -1.26 | <0.001 |
Dyspnea Improvement
Dyspnea, or shortness of breath, is a debilitating symptom for patients with respiratory diseases. This compound has been shown to effectively reduce dyspnea, as assessed by patient-reported measures such as the Transition Dyspnea Index (TDI). A clinically important improvement on the TDI is typically considered to be a change of 1 point or more.
In a pooled data analysis of 19 randomized, double-blind, placebo-controlled clinical trials, tiotropium was found to result in a 36% reduction in dyspnea symptoms compared to placebo . A 1-year study using tiotropium Respimat demonstrated a significant improvement in dyspnea, with a change of 1.05 units on the TDI compared to placebo (P < 0.0001) from a baseline of 6.41 units. Studies comparing tiotropium to salmeterol have also indicated a greater improvement in TDI with tiotropium.
Table 3: Improvements in Transition Dyspnea Index (TDI) Scores with this compound
| Study Duration | Comparison Group | Mean TDI Change (Units) | p-value | Reference |
| Up to 12 months | vs. Placebo | 36% reduction (symptoms) | N/A | |
| 1 year | vs. Placebo | 1.05 (improvement) | <0.0001 |
Exacerbation Reduction
Reducing the frequency and severity of exacerbations is a critical patient-centric outcome, as exacerbations significantly impact quality of life, necessitate rescue medication use, and often lead to hospitalizations. This compound has demonstrated a consistent ability to reduce exacerbation rates.
A Cochrane review analyzing 22 studies found that tiotropium treatment significantly reduced the number of patients experiencing acute exacerbations (Odds Ratio 0.78; 95% CI 0.70–0.87). This translates to a "number needed to treat" of 16 patients with tiotropium for one year to prevent one additional patient from suffering an exacerbation . Furthermore, a pooled analysis showed a 28% reduction in COPD exacerbations with tiotropium compared to placebo .
The UPLIFT study reported a 14% reduction in the mean number of exacerbations with tiotropium compared to placebo (P > 0.001) and significantly delayed the time to the first exacerbation (median 16.7 months vs. 12.5 months in the placebo group). An analysis of the Asian subgroup from the UPLIFT trial also confirmed a reduction in the number of exacerbations, with a rate ratio of 0.73 (95% CI: 0.57-0.94) .
Table 4: Impact of this compound on Exacerbation Rates
| Outcome | Effect of Tiotropium vs. Placebo | Reference |
| Reduction in patients with exacerbations | OR 0.78 (95% CI: 0.70–0.87) | |
| NNT to avoid one exacerbation (1 year) | 16 patients | |
| Reduction in COPD exacerbations | 28% | |
| Reduction in mean exacerbations (UPLIFT) | 14% (P > 0.001) | |
| Delay to first exacerbation (UPLIFT) | Median 16.7 months vs. 12.5 months | |
| Exacerbation Rate Ratio (Asian UPLIFT) | 0.73 (95% CI: 0.57-0.94) |
These findings collectively underscore the significant positive impact of this compound on patient-centric outcomes, translating to improved daily living and disease management for individuals with COPD and asthma.
Formulation Science and Drug Delivery Systems
Dry Powder Inhaler (DPI) Formulations
Dry Powder Inhalers (DPIs) are a prominent class of inhalation devices for tiotropium (B1237716) bromide hydrate (B1144303), offering a propellant-free alternative for pulmonary drug delivery. These formulations typically involve micronized drug particles blended with larger carrier particles to facilitate dispersion and improve aerosolization .
Lactose (B1674315) monohydrate, particularly α-lactose monohydrate, is the most frequently utilized excipient in tiotropium bromide dry powder formulations . It serves as a carrier to dilute the potent tiotropium bromide, ensuring homogeneity of the powder mixture and high dosing accuracy for the very small amounts of active substance required per single dose . The advantages of lactose as an excipient include its physicochemical stability, compatibility with low molecular weight drugs, safety profile, wide availability, affordability, and relatively low hygroscopicity .
Formulations, such as those found in Spiriva® inhalation powder, typically contain tiotropium bromide monohydrate at a concentration of approximately 0.4% by weight within a matrix of α-lactose monohydrate . Other sources indicate a preferred range of 0.05% to 1.0% by weight, or more specifically, 0.1% to 0.8% for crystalline tiotropium bromide monohydrate . Carrier particles are generally characterized by an average particle size ranging from 15-80 µm, while fine particles within the formulation usually fall within the 1-9 µm range . The quality attributes of the lactose carrier, including particle size, morphology, surface roughness, and adhesive interparticulate interactions with the drug, significantly influence the predicted drug deposition in different regions of the respiratory tract .
Table 1: Typical Tiotropium Bromide Monohydrate Concentration in DPI Formulations
| Excipient Type | Concentration Range (% w/w) | Specific Example (Spiriva®) (% w/w) | Source |
| Lactose Monohydrate | 0.05 - 1.0 | 0.4 |
Effective pulmonary drug delivery necessitates precise control over the aerosolization properties of the powder. Tiotropium bromide particles are typically micronized to achieve a particle size between 1 and 5 µm, which is crucial for deep lung penetration . However, these small particles often exhibit poor flow properties and high cohesiveness, making them challenging to disperse. To overcome this, they are often blended with larger carrier particles .
Particle engineering plays a critical role in optimizing the aerodynamic behavior of tiotropium formulations. Techniques like spray drying enable control over particle size distribution, shape, and surface morphology, which are vital for enhancing the fine particle fraction (FPF) and consistent dosing . The surface roughness of drug or carrier particles is particularly important as it influences particle packing in agglomerates and the contact area between particles or between particles and the inhaler device, thereby affecting aerosolization performance . The de-agglomeration of drug particles within the inhaler device is typically achieved through mechanisms such as particle interaction with shear flow and turbulence, as well as particle-device and particle-particle impaction . Studies have shown that higher inhalation flows can lead to increased particle deposition in the airways due to greater inertia and turbulence .
An advanced approach in DPI formulation involves the development of "Trojan-particle" dry powders, which integrate nanoliposomal encapsulation of tiotropium bromide within a carrier system . This innovative strategy aims to enhance the efficiency of pulmonary drug delivery.
In this method, tiotropium bromide is encapsulated within nanoliposomes, which are subsequently embedded into carriers, such as lactose-arginine . The nanoliposomes can be prepared using techniques like thin-film hydration followed by spray-drying to form the dry powder . Research indicates that these nanoliposomes are typically spherical with an average particle size of around 90 nm, and they can achieve high encapsulation efficiencies, exceeding 95% for tiotropium bromide, with a zeta potential of -28.3 mV . The inclusion of arginine in the carrier can further improve the dispersibility of the powder and may offer additional therapeutic benefits, such as conversion to nitric oxide . This "Trojan-particle" design is engineered to enhance lung treatment and potentially mitigate the risk of drug exhalation .
Table 2: Characteristics of Tiotropium Bromide Nanoliposomal Formulations
| Characteristic | Value | Source |
| Nanoliposome Particle Size | ~90 nm | |
| Encapsulation Efficiency (EE%) | >95% | |
| Zeta Potential | -28.3 mV | |
| Particle Shape | Spherical (liposomes & powder) | |
| Carrier Excipient | Lactose-Arginine |
Aerosolization Properties and Particle Engineering
Soft Mist Inhaler (SMI) Formulations
Beyond DPIs, tiotropium bromide is also formulated for delivery via Soft Mist Inhalers (SMIs), notably the Respimat® Soft Mist Inhaler . This device delivers tiotropium as an aqueous solution, representing a distinct delivery mechanism compared to dry powders .
The Respimat SMI is a propellant-free, multidose inhaler that utilizes mechanical energy (e.g., spring power) to generate a slow-moving liquid aerosol . Unlike pressurized metered-dose inhalers (pMDIs), the aerosol spray from an SMI exits more slowly and for a longer duration, which can lead to a higher fine-particle dose and increased drug deposition in the lung . Aqueous formulations of tiotropium, such as those used in Respimat, typically have a pH of around 2.7, a range preferred for stability . The high solubility of tiotropium in water for these formulations helps to circumvent homogeneity challenges often encountered with dry powder blends . Furthermore, the amount of medicament delivered by SMIs is less dependent on the patient's inspiratory force, making them suitable for a broader range of patients, including those with compromised lung function .
Advanced Inhalation Device Technologies
The evolution of inhalation device technologies plays a crucial role in optimizing the delivery of tiotropium bromide hydrate, focusing on enhancing performance and ensuring consistent drug delivery.
Successful drug delivery via inhalation relies significantly on the interaction between the drug formulation and the inhaler device's performance . Key performance attributes for advanced inhalation devices include user-friendliness, dose accuracy, portability, and hygienic considerations . Modern inhalation devices are capable of delivering drug doses in the microgram to nanogram range, leading to significantly higher lung deposition (over 50%) compared to older inhalers (under 20%) .
Achieving consistent drug delivery and high homogeneity of the drug-excipient blend remains a persistent challenge in DPI development, especially given the low drug concentrations involved . Regulatory bodies impose strict pharmaceutical and manufacturing standards for DPIs, particularly regarding the demonstration of delivered dose uniformity and delivered dose deposition .
For capsule-based DPIs like the HandiHaler®, factors such as the capsule's composition (e.g., gelatin, hydroxypropyl methylcellulose (B11928114) (HPMC)) and its inner physical properties (structure, surface potential) can influence drug release . However, some studies suggest that for high-resistance devices used at appropriate flow rates, the physical properties of the capsule inner surface due to composition may not markedly affect inhalation performance . The patient's inhalation technique and the specific design of the inhaler device are critical determinants of the delivered dose and its deposition in the lungs . Soft Mist Inhalers, like Respimat, address some of these challenges by delivering the medication independently of the patient's inspiratory effort and requiring minimal coordination between actuation and inhalation .
Computational Fluid Dynamics (CFD) Modeling in Pulmonary Delivery
Computational Fluid Dynamics (CFD) modeling plays a crucial role in optimizing the pulmonary delivery of inhaled medications like this compound by providing insights into aerosol transport and deposition within the respiratory tract. This in silico approach allows for the prediction of localized aerosol deposition and accounts for factors specific to respiratory drug delivery systems, such as inhaler spray momentum and droplet size changes.
Recent research has explored the application of CFD analysis in evaluating the particle deposition of nanoliposomal tiotropium bromide formulations, particularly those embedded in carrier systems designed for efficient pulmonary delivery. Studies involving "Trojan-particle" dry powders, which encapsulate tiotropium bromide in nanoliposomes within lactose-arginine carriers, have utilized CFD modeling to assess particle deposition in 3D-printed airway replicas. The aim of such modeling is to minimize the undesirable deposition of aerosol particles in the upper airways and enhance targeted drug delivery to the lungs.
CFD analyses in these studies often employ sophisticated turbulence models, such as the k-ω-SST turbulence model for the continuous phase, combined with Lagrangian-DEM (Discrete Element Method) for the discrete particle phase. These simulations are typically performed using specialized software like ANSYS Fluent. By simulating both steady and realistic inhalation patterns with monodisperse and polydisperse particles, CFD models contribute to understanding and predicting the complex dynamics of tiotropium bromide aerosol behavior within the respiratory system.
Stability of Formulations and Degradation Products
The physical and chemical stability of this compound formulations is critical for ensuring their shelf life and therapeutic efficacy. Tiotropium bromide is known to be susceptible to degradation, primarily through non-enzymatic hydrolysis.
The main degradation products of tiotropium bromide include N-methyl scopine (B3395896) and 2,2-dithienyl glycolic acid. This hydrolytic degradation is accelerated by exposure to moisture and air. Consequently, commercially available tiotropium bromide formulations are often packaged in moisture-resistant foil blisters, and patients are advised to remove the capsules immediately before use to prevent decomposition.
Research findings indicate that the degradation of tiotropium bromide active pharmaceutical ingredient (API) in capsules exposed to air and humidity can lead to an increase in degradant levels, although typically maintained below 1.0% (HPLC) in early product reviews. Furthermore, storing tiotropium bromide monohydrate at temperatures exceeding 4°C has been observed to increase the content of 2,2-dithienyl glycolic acid.
Efforts to enhance the stability of tiotropium bromide solvates have involved crystallization from solvent systems containing organic acids such as acetic acid, propanoic acid, oxalic acid, maleic acid, fumaric acid, and tartaric acid. This process can yield tiotropium bromide with high purity (e.g., at least 99% area by HPLC) and significantly reduced levels of 2,2-dithienyl glycolic acid (e.g., less than 0.15% or even less than 0.01% by HPLC). The stability of formulations is also influenced by the presence of excipients and storage conditions, with some formulations designed to limit impurities from degradation to very low levels even under accelerated conditions (e.g., less than 0.05% after 1 month at 40°C and 75% relative humidity).
Stability-indicating analytical methods, such as high-performance liquid chromatography (HPLC), are crucial for monitoring the purity and degradation of tiotropium bromide in formulations. These methods are developed and validated to effectively separate and quantify tiotropium along with its impurities and degradants, confirming the specificity of the method. Maintaining a mildly acidic pH in the diluent has been shown to contribute to the solution stability of tiotropium during analysis.
Degradation Products of this compound
| Degradation Product | Chemical Formula | PubChem CID |
|---|---|---|
| N-methyl scopine (bromide) | C₉H₁₆BrNO₂ | 24191214 |
Regulatory Science and Post Market Surveillance
Regulatory Approval Pathways and Post-Approval Studies
The regulatory approval of tiotropium (B1237716) bromide hydrate (B1144303) involved rigorous assessment by health authorities worldwide. For instance, Tiotropium was granted FDA approval on January 30, 2004 . The approval process typically necessitates comprehensive clinical trial data demonstrating the compound's efficacy and safety for its intended indications . This includes various phases of clinical development, culminating in submissions to regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) .
Post-approval studies, often referred to as Phase IV studies or post-marketing surveillance, are an integral part of the regulatory framework. These studies aim to gather additional information on the product's long-term effects, optimal use in diverse patient groups, and to detect any rare or delayed occurrences that might not have been evident during pre-market clinical trials . For tiotropium bromide hydrate, such studies contribute to a deeper understanding of its effectiveness in real-world settings and can lead to updates in prescribing information . For example, a post-marketing surveillance study in Japan evaluated the safety and effectiveness of Tiotropium Respimat® in severe persistent asthmatics under general clinical practice, observing patients over a 52-week period . Regulatory bodies may also mandate specific post-marketing commitments or risk management plans based on initial approval findings .
Pharmacovigilance and Real-World Evidence Generation
Pharmacovigilance is the ongoing process of monitoring the safety of medicines after they have been authorized for use. For this compound, this involves collecting and analyzing data on potential issues that arise during its clinical use . This continuous monitoring helps in identifying new safety signals, refining the understanding of known issues, and ensuring appropriate regulatory actions are taken. National pharmacovigilance databases, such as the Japanese Adverse Event Reporting System, have been utilized to identify potential associations between this compound and certain adverse events, such as angle-closure glaucoma .
Real-world evidence (RWE) generation plays a significant role in complementing traditional clinical trial data by providing insights into how this compound performs in routine clinical practice . This evidence can be derived from various sources, including electronic health records, patient registries, and observational studies . RWE studies related to this compound have investigated aspects like its effectiveness in reducing exacerbations and its impact on treatment adherence in patients with COPD and asthma . Such studies offer valuable perspectives on the drug's effectiveness and safety profile outside the controlled environment of randomized clinical trials .
Special Population Considerations (e.g., Renal and Hepatic Impairment)
Regulatory guidelines necessitate specific considerations for the use of pharmaceutical compounds in special populations, particularly those with renal and hepatic impairment, due to potential alterations in drug pharmacokinetics. For this compound, studies have informed recommendations for these patient groups .
Table 1: Pharmacokinetic Considerations for this compound in Impaired Organ Function
| Population | Renal Clearance | Systemic Exposure (AUC0-4h) | Cmax | Monitoring Recommendation |
| Normal Renal Function | 347 mL/min | Reference | Reference | None |
| Mild Renal Impairment (CLCR 50-80 mL/min) | Slightly slower | Slightly higher (1.8-30%) | Similar | None |
| Moderate Renal Impairment (CLCR <60 or ≤50 mL/min) | Slower | Doubled (82% higher) | 52% higher | Close monitoring for anticholinergic effects |
| Severe Renal Impairment (CLCR <30 mL/min) | Insufficient data after inhalation | 94% higher (IV infusion) | 52% higher (IV infusion) | Close monitoring for anticholinergic effects |
| Hepatic Impairment | Not applicable | No relevant influence expected | No relevant influence expected | No dosage adjustment recommended; close monitoring |
In patients with moderate to severe renal impairment (creatinine clearance ≤ 50 mL/min), intravenous administration of tiotropium has been shown to result in a doubling of total exposure compared to patients with normal renal function . This increase in exposure was also confirmed by plasma concentrations after dry powder inhalation . Consequently, regulatory guidance advises close monitoring for anticholinergic effects in patients with moderate to severe renal impairment . While elderly patients may experience slower renal clearance, this has not led to a corresponding increase in systemic exposure .
For patients with hepatic impairment, available data suggest that liver insufficiency is not expected to have a significant impact on tiotropium pharmacokinetics, as tiotropium is primarily cleared by renal mechanisms and non-enzymatic ester cleavage . Therefore, generally no dosage adjustment is recommended for hepatically impaired patients, although close monitoring is still advised .
Readability and User Consultation of Patient Information
Ensuring that patient information is clear, understandable, and accessible is a key aspect of regulatory science and pharmacovigilance. Patient Information Leaflets (PILs) for this compound, such as those for Spiriva® Respimat® and Acopair, are designed to provide essential information to users . These leaflets typically cover crucial details about the medicine, including how to use it, potential side effects, and precautions .
Regulatory bodies often require user consultation processes to assess the readability and comprehensibility of PILs before they are disseminated to the public . The goal is to ensure that patients can easily understand the instructions for proper use and identify important safety information . Key elements emphasized in patient counseling for this compound include proper inhalation techniques and warnings against swallowing the capsules . Patients are also advised to consult their physician immediately if they experience certain symptoms, such as those related to narrow-angle glaucoma or worsening breathing . This proactive approach to patient education aims to empower individuals to manage their condition effectively and recognize when to seek medical attention.
Future Directions in Tiotropium Bromide Hydrate Research
Novel Therapeutic Combinations and Emerging Formulations
Future research involving tiotropium (B1237716) bromide hydrate (B1144303) is actively investigating its role in novel therapeutic combinations to achieve more comprehensive management of respiratory diseases. While tiotropium bromide itself is a well-established LAMA, the synergistic effects of combining different classes of bronchodilators and anti-inflammatory agents are a significant focus. For instance, combination therapies often feature a LAMA alongside a long-acting beta-agonist (LABA), and sometimes an inhaled corticosteroid (ICS), in a triple therapy approach .
Research indicates that the addition of a LAMA, such as tiotropium bromide, to existing ICS/LABA regimens can benefit patients who remain symptomatic despite these dual therapies. Tiotropium Respimat, a formulation of tiotropium bromide, is licensed for use in individuals with asthma who exhibit adherence to combined ICS (≥800 micrograms) and LABA therapies and have experienced at least one severe exacerbation in the preceding year. This highlights a growing interest in integrating tiotropium into more complex, fixed-dose or add-on combination strategies to improve outcomes in difficult-to-treat respiratory conditions.
Emerging formulations also represent a key area of development. While dry powder inhalers (DPIs) and soft mist inhalers (SMIs) are current staple delivery methods for tiotropium, research is ongoing to refine these and develop new ones to enhance drug deposition, consistency, and patient usability. The Respimat Soft Mist Inhaler, for example, is noted for delivering medication as a slow aerosol cloud, potentially improving lung deposition compared to other inhaler types. Continued advancements in formulation science aim to improve the stability, dispersibility, and bioavailability of tiotropium bromide hydrate, potentially allowing for lower doses or less frequent administration while maintaining therapeutic efficacy.
Exploration of this compound in Other Respiratory Conditions
Beyond its established applications in COPD and asthma, research is exploring the potential therapeutic utility of this compound in other respiratory conditions. These investigations aim to identify novel indications where its muscarinic antagonist properties could offer clinical benefits. While specific detailed findings for conditions like cystic fibrosis or bronchiectasis were not extensively highlighted in the current search, the ongoing exploration of LAMAs in broader obstructive or restrictive lung diseases remains a key area of future research. This includes understanding if tiotropium can modulate inflammation, mucus production, or airway remodeling in conditions distinct from its primary indications, thereby expanding its therapeutic scope.
Advancements in Drug Delivery Technologies and Patient Adherence
Advancements in drug delivery technologies are poised to revolutionize respiratory therapy, with a particular emphasis on improving patient adherence. "Smart inhalers" represent a significant leap in this domain. These connected devices are designed to monitor medication usage, track environmental triggers, and provide real-time feedback to both patients and healthcare providers.
The continuous development of dry powder inhalers (DPIs) and soft mist inhalers (SMIs) also plays a crucial role in improving drug delivery efficiency. These devices are constantly being refined to ensure high bronchial deposition of the drug, ease of use, and consistent, accurate dosing, which are all critical factors in enhancing patient adherence and therapeutic outcomes.
Mechanistic Research into Long-Term Effects and Safety Profile Refinements
Future mechanistic research into this compound focuses on a deeper understanding of its long-term effects at a cellular and molecular level. While tiotropium is known as a muscarinic receptor antagonist that primarily acts on M3 receptors in bronchial smooth muscle to produce bronchodilation , investigations are exploring the nuances of its sustained action and potential effects beyond immediate bronchodilation.
Studies are aiming to mechanistically differentiate tiotropium from other antimuscarinic agents, particularly concerning long-term cardiovascular considerations. While some studies have suggested an increased risk of cardiovascular morbidity and mortality with the use of certain antimuscarinics, other research indicates that tiotropium, specifically in its Handihaler and Respimat formulations, is not associated with this increased risk. This area of mechanistic research is crucial for understanding the specific receptor binding kinetics and downstream signaling pathways that contribute to tiotropium's long-term profile, potentially uncovering unique benefits or guiding the development of even more refined therapies. Further studies may explore potential anti-inflammatory or anti-fibrotic effects of tiotropium that could contribute to its long-term efficacy in managing chronic respiratory conditions.
Personalized Medicine Approaches in Respiratory Therapy
Personalized medicine approaches are emerging as a transformative direction in respiratory therapy, aiming to tailor treatment strategies based on individual patient characteristics. This compound therapy is increasingly being considered within this framework. The data collected from advanced drug delivery technologies, particularly smart inhalers, plays a pivotal role in this personalization. By providing insights into medication adherence and inhaler technique, these devices enable healthcare providers to adjust treatment plans to individual patient needs and behaviors.
Research is also delving into the identification of specific biomarkers, including genetic predispositions and phenotypic traits, that could predict a patient's response to this compound. This includes understanding how genetic variations in muscarinic receptors or related signaling pathways might influence drug efficacy or potential side effects. By integrating clinical data with genomic and proteomic information, personalized medicine seeks to optimize the selection of therapies, including tiotropium, for specific patient subgroups, ultimately leading to more effective and efficient respiratory care. This approach promises to move beyond a "one-size-fits-all" treatment model to a more precise and patient-centric therapeutic strategy.
Q & A
Q. What is the pharmacological mechanism of tiotropium bromide hydrate in COPD treatment, and how do its receptor kinetics influence therapeutic duration?
this compound is a long-acting muscarinic acetylcholine receptor (mAChR) antagonist with high affinity for M1, M2, and M3 receptors. Its therapeutic duration arises from kinetic selectivity: slow dissociation from M3 receptors (responsible for bronchoconstriction) and rapid dissociation from M2 autoreceptors (which regulate acetylcholine release). This kinetic profile results in sustained bronchodilation (up to 32 hours) and reduced risk of receptor overstimulation. Experimental studies in guinea pigs and humans demonstrate its inhibition of acetylcholine-induced airway contraction, with potency 10-fold greater than ipratropium bromide .
Q. What validated in vivo models are used to study tiotropium’s anti-inflammatory effects in chronic airway diseases?
Preclinical studies utilize murine models of acute/chronic asthma and COPD to evaluate tiotropium’s anti-inflammatory effects. Key outcomes include:
- Acute asthma : Reduced Th2 cytokines (IL-4, IL-5) in bronchoalveolar lavage fluid (BALF).
- Chronic asthma : Attenuation of airway remodeling (e.g., reduced smooth muscle thickness, collagen deposition).
- COPD models : Suppression of LPS-induced neutrophilia and goblet cell hyperplasia. These models prioritize species with comparable mAChR expression patterns (e.g., guinea pigs for airway hyperresponsiveness, mice for cytokine profiling) .
Q. How do tiotropium’s chemical properties (e.g., hydrate vs. anhydrous forms) impact bioequivalence studies?
The monohydrate and anhydrous forms differ in pharmacokinetic profiles due to hydration state. Regulatory guidelines (e.g., EMA) require in vivo bioequivalence studies in COPD patients when switching between forms, as biowaivers based on in vitro data are insufficient. Key parameters include AUC0–24h and Cmax comparisons using spirometry (FEV1) as a pharmacodynamic endpoint .
Advanced Research Considerations
Q. How should researchers address contradictory data between pulmonary function and quality-of-life (QoL) outcomes in comparative trials (e.g., aclidinium BID vs. tiotropium QD)?
In the Command Study (), aclidinium BID showed superior QoL improvements (SGRQ activity scores, SF-8) despite comparable FEV1 AUC0–3h to tiotropium QD. To reconcile such discrepancies:
- Endpoint selection : Use composite endpoints (e.g., FEV1 + exacerbation rate + QoL).
- Study design : Employ double-blind protocols to minimize bias in open-label trials.
- Statistical analysis : Apply mixed-effects models to account for inter-patient variability in symptom perception .
Q. What analytical methods are critical for detecting regioisomeric impurities in tiotropium synthesis?
Impurity profiling requires:
- HPLC-MS : To separate regioisomers like (1R,2R,4S,5S,7S)-7-[hydroxy-2-(thiophen-2-yl)acetoxy] derivatives.
- Reference standards : Pharmacopeial-grade impurities (e.g., EP-listed hydroxy-di-thiophenacetic acid) for calibration.
- NMR spectroscopy : To confirm structural integrity of the bicyclic ammonium core. These methods ensure <98% purity, as mandated for clinical-grade formulations .
Q. How does tiotropium’s dose-response relationship inform optimal dosing in COPD trials?
A randomized crossover trial () established a dose-dependent FEV1 improvement (10–80 µg doses), with peak effects at 1–4 hours and sustained action up to 32 hours. Optimal dosing balances efficacy and safety:
- Peak response : 40–80 µg for acute bronchodilation.
- Maintenance : 18 µg (equivalent to 22.5 µg monohydrate) daily for prolonged effects.
- Statistical design : Use repeated-measures ANOVA to analyze time-dependent FEV1 trajectories .
Methodological Tables
Q. Table 1. Key Outcomes in Preclinical Models of Tiotropium Efficacy
Q. Table 2. Dose-Response Parameters in COPD Patients
| Dose (µg) | Peak FEV1 Improvement (%) | Duration (Hours) | Statistical Significance (vs. Placebo) |
|---|---|---|---|
| 10 | 12 | 24 | p < 0.05 |
| 40 | 18 | 32 | p < 0.01 |
| 80 | 21 | 32 | p < 0.001 |
| Data derived from . |
Safety and Toxicity Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
